molecular formula C27H23FN2O5S2 B2957260 methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 690643-86-8

methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B2957260
CAS No.: 690643-86-8
M. Wt: 538.61
InChI Key: WDXUWTCGALUBAF-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate involves multiple steps. The process typically starts with the preparation of the thiophene core, followed by the introduction of the fluorophenyl group and the sulfonamido and benzamido substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene core but may have different substituents.

    Fluorophenyl compounds: These compounds contain the fluorophenyl group but may lack the thiophene core.

    Sulfonamido and benzamido compounds: These compounds contain the sulfonamido and benzamido groups but may have different core structures

Properties

IUPAC Name

methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5S2/c1-16-4-5-17(2)23(14-16)37(33,34)30-21-12-8-19(9-13-21)25(31)29-26-24(27(32)35-3)22(15-36-26)18-6-10-20(28)11-7-18/h4-15,30H,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXUWTCGALUBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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